5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one
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Overview
Description
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one is a heterocyclic compound that belongs to the furo[2,3-d]pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents under specific conditions . The reaction is carried out in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium. The main reaction course involves O-alkylation, leading to the formation of the desired furo[2,3-d]pyridazinone system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a microtubule depolymerizing agent with antitumor activity.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic properties.
Biological Research: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets. For example, as a microtubule depolymerizing agent, it binds to tubulin and disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to circumvent drug resistance mechanisms further enhances its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
4-substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit potent microtubule depolymerizing activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are also studied for their anticancer properties and share structural similarities with furo[2,3-d]pyridazinones.
Uniqueness
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to target microtubules and overcome drug resistance sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)6-9-10-8(4-5-15-10)11(14)13(3)12-9/h4-5,7H,6H2,1-3H3 |
InChI Key |
KDMLWERLPAKNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=O)C2=C1OC=C2)C |
Origin of Product |
United States |
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